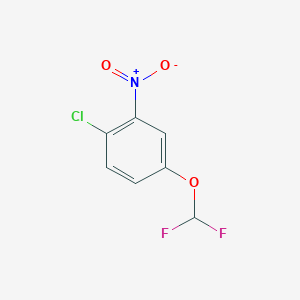

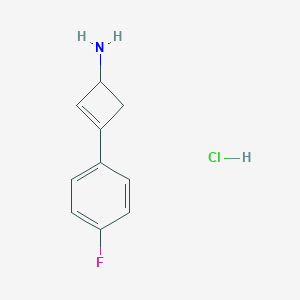

![molecular formula C13H13ClFNS B2547173 {2-[(3-氟苄基)硫代]苯基}胺盐酸盐 CAS No. 1049757-56-3](/img/structure/B2547173.png)

{2-[(3-氟苄基)硫代]苯基}胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorine-substituted benzylamine derivatives is often achieved through reactions involving fluorinated benzylidene precursors. For instance, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized via Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones with fluorine substituents . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride".

Molecular Structure Analysis

The molecular structure of fluorine-substituted benzylamine derivatives is characterized by the presence of stable conformers influenced by intramolecular interactions. For example, the rotational spectrum of 2-fluorobenzylamine shows two stable conformers, with the global minimum conformer stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group . This indicates that the molecular structure of "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" may also exhibit similar intramolecular interactions.

Chemical Reactions Analysis

The presence of fluorine in benzylamine derivatives significantly affects their chemical reactivity. The ortho fluorination in 2-fluorobenzylamine increases the tunneling splitting of the amino group's motion by four orders of magnitude compared to its non-fluorinated counterpart . This suggests that the fluorine atom in "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" could similarly influence its chemical reactivity and tunneling pathways.

Physical and Chemical Properties Analysis

Fluorine substitution impacts the physical and chemical properties of benzylamine derivatives. For instance, the solubility of fluorine-substituted quinazolin-2-amine derivatives in water or PBS buffer is significantly improved, exceeding 50 mg ml-1 at room temperature . Additionally, the presence of fluorine can enhance the anti-inflammatory activity of these compounds . The spectroscopic properties of a Schiff base related to benzylamine derivatives show characteristic absorption bands in the UV-Vis spectrum, which could be indicative of the electronic transitions within the molecule . These findings suggest that "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" may also display distinct physical and chemical properties, such as solubility and biological activity, influenced by the presence of the fluorine atom.

科学研究应用

氟取代效应Calabrese 等人 (2013) 的研究重点关注了环氟化对模型分子 2-氟苄胺的结构和动力学性质的影响。这项研究提供了有关氟取代如何影响分子的灵活性和隧穿路径的见解,这对于理解 "{2-[(3-氟苄基)硫代]苯基}胺盐酸盐" 在各种化学环境中的行为至关重要 (Calabrese 等人,2013).

抗氧化剂的氧化产物Rapta 等人 (2009) 关于基于 N,N'-取代对苯二胺的抗氧化剂氧化产物的工作探索了芳香族仲胺的电化学和光谱性质。这项研究有助于理解 "{2-[(3-氟苄基)硫代]苯基}胺盐酸盐" 等化合物的氧化稳定性和潜在的抗氧化剂应用 (Rapta 等人,2009).

缓蚀Boughoues 等人 (2020) 合成了胺衍生物化合物并研究了它们作为缓蚀剂在低碳钢上的性能。这项研究与 "{2-[(3-氟苄基)硫代]苯基}胺盐酸盐" 在材料科学中的应用有关,特别是在防腐蚀方面 (Boughoues 等人,2020).

抗炎活性孙等人 (2019) 合成了氟代 1,4,5,6-四氢苯并[h]喹唑啉-2-胺衍生物并评估了它们的抗炎活性。这证明了与 "{2-[(3-氟苄基)硫代]苯基}胺盐酸盐" 结构相似的氟代胺在开发新的抗炎剂中的潜力 (孙等人,2019).

抗癌微药田等人 (2018) 讨论了具有喹啉结构的抗癌前药的合成及其与壳聚糖的包封以实现 pH 响应释放性能。像这样的研究突出了在靶向癌症治疗中使用 "{2-[(3-氟苄基)硫代]苯基}胺盐酸盐" 等化合物的潜力 (田等人,2018).

安全和危害

属性

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTABQIFWKNYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)

![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)

![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)

![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547099.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)

![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547104.png)